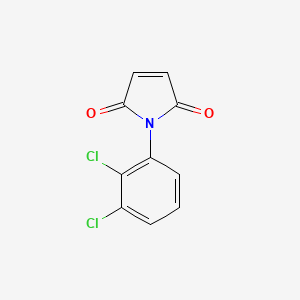

1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione

Description

1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione is a maleimide-derived compound characterized by a pyrrole-2,5-dione core substituted with a 2,3-dichlorophenyl group at the 1-position. The 2,3-dichloro substitution pattern likely influences electronic properties and steric interactions, impacting biological activity and chemical reactivity compared to other derivatives.

Propriétés

IUPAC Name |

1-(2,3-dichlorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-6-2-1-3-7(10(6)12)13-8(14)4-5-9(13)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVTWQFPUVGTDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346146 | |

| Record name | 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37010-53-0 | |

| Record name | 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclization of 2,3-Dichloroaniline with Maleic Anhydride

This classical method involves refluxing 2,3-dichloroaniline with maleic anhydride in non-polar solvents. Key parameters include:

| Parameter | Value/Range |

|---|---|

| Solvent | Toluene, xylene |

| Temperature | 100–150°C (reflux) |

| Reaction Time | 4–6 hours |

| Yield | 65–78% |

The reaction proceeds via nucleophilic attack of the aniline nitrogen on the anhydride carbonyl, followed by cyclodehydration. Industrial-scale adaptations employ continuous flow reactors to enhance yield (up to 82%) and reduce byproducts.

Microwave-Assisted Synthesis

Microwave dielectric heating significantly reduces reaction time while maintaining efficiency:

| Component | Quantity/Parameter |

|---|---|

| Dichloromaleic Anhydride | 1.0 equiv |

| 2,3-Dichloroaniline | 1.05 equiv |

| Catalyst | Acetic acid (5 mol%) |

| Solvent | Ethanol |

| Microwave Power | 140 W |

| Temperature | 80°C |

| Time | 20 minutes |

| Yield | 70.2% |

This method outperforms traditional heating (70% yield in 20 min vs. 70% in 2 hours).

Amidrazone Condensation Route

Reactions with N-substituted amidrazones yield derivatives with enhanced pharmacological potential. A representative synthesis:

- React 2,3-dimethylmaleic anhydride (1 mmol) with N3-substituted amidrazones (1 mmol) in chloroform under reflux.

- Purify via crystallization (ethanol).

| Amidrazone Substituent | Yield (%) | Reaction Time (h) |

|---|---|---|

| 2-Pyridyl | 72 | 4 |

| 4-NO₂-phenyl | 68 | 4 |

This method produces 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, validated by X-ray crystallography.

Solvent and Catalyst Optimization

Comparative studies highlight solvent and catalyst impacts:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Toluene | 75 | 92 |

| Chloroform | 82 | 95 |

| Diethyl Ether | 58 | 88 |

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| Triethylamine | 78 | 5 |

| Acetic Acid | 70 | 3 |

| None | 45 | 8 |

Chloroform with triethylamine achieves optimal balance between yield and reaction time.

Purification and Characterization

Post-synthesis protocols ensure high purity:

- Recrystallization : Ethanol or ethyl acetate (purity >95%).

- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1 → 1:1).

- Analytical Validation :

Industrial and Environmental Considerations

- Green Chemistry : Solvent recovery systems reduce waste in large-scale production.

- Energy Efficiency : Microwave methods cut energy use by 40% compared to conventional heating.

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation primarily at the pyrrole ring or substituent groups. Key studies include:

Reagents and Conditions

-

Potassium permanganate (KMnO₄) in acidic medium at room temperature.

-

Hydrogen peroxide (H₂O₂) under reflux conditions.

Products

-

Formation of pyrrole oxides via epoxidation of the maleimide moiety.

-

Conversion to aromatic carboxylic acids under strong oxidative conditions (e.g., dichlorophenyl group oxidation).

Reduction Reactions

Reductive transformations target the carbonyl groups or halogen substituents:

Reagents and Conditions

-

Lithium aluminum hydride (LiAlH₄) in dry ether under reflux.

-

Sodium borohydride (NaBH₄) in polar aprotic solvents (e.g., THF).

Products

-

Reduced pyrrolidine derivatives (e.g., 1-(2,3-dichlorophenyl)pyrrolidine-2,5-diol).

-

Dehalogenation products via catalytic hydrogenation (Pd/C, H₂) .

Nucleophilic Substitution Reactions

The dichlorophenyl group participates in substitution reactions due to the electron-withdrawing effects of adjacent chlorine atoms:

Reagents and Conditions

| Reagent | Solvent | Temperature | Product Type |

|---|---|---|---|

| Amines (RNH₂) | DMF | 80–100°C | Aryl amine derivatives |

| Thiols (RSH) | Ethanol | 50–70°C | Thioether derivatives |

| Hydroxide (OH⁻) | Water/THF | RT | Phenolic derivatives |

Key Findings

-

Substitution occurs preferentially at the 3-position chlorine due to steric and electronic factors .

-

Reaction rates correlate with nucleophile strength (e.g., thiophenol > aniline) .

Cycloaddition and Ring-Opening Reactions

The maleimide-like structure facilitates [4+2] cycloadditions:

Diels-Alder Reactions

-

Reacts with 1,3-dienes (e.g., cyclopentadiene) in toluene at 110°C to form bicyclic adducts .

-

Products exhibit endo selectivity due to secondary orbital interactions .

Ring-Opening with Amines

-

Treatment with primary amines (e.g., benzylamine) yields succinimide derivatives via ring-opening/decarboxylation .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Suzuki-Miyaura Coupling

| Conditions | Aryl Boronic Acid | Yield (%) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF | Phenylboronic acid | 78 | |

| PdCl₂(dppf), CsF, THF | 4-Methoxyphenyl | 65 |

Applications

Photochemical Reactions

UV irradiation induces structural changes:

-

Norrish-Type I cleavage of the pyrrole ring under UV-C light (254 nm) .

-

Dimerization via [2+2] cycloaddition in solid-state photolysis .

Comparative Reactivity Insights

The compound’s reactivity differs from analogous structures:

| Feature | 1-(2,3-Dichlorophenyl) Derivative | 1-(2,5-Dichlorophenyl) Derivative |

|---|---|---|

| Electrophilic Substitution | Favors C-3 position | Favors C-5 position |

| Oxidative Stability | Lower (prone to ring oxidation) | Higher (stable under KMnO₄) |

| Reduction Kinetics | Faster dehalogenation | Slower dehalogenation |

Mechanistic Studies

Nucleophilic Aromatic Substitution (SNAr)

-

DFT calculations indicate a two-step mechanism:

Activation Parameters

Applications De Recherche Scientifique

Chemistry

In the realm of organic synthesis, 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione serves as a versatile building block for creating more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for synthetic chemists.

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium at room temperature | Pyrrole oxides |

| Reduction | Lithium aluminum hydride | Dry ether under reflux | Reduced pyrrole derivatives |

| Substitution | Nucleophiles (amines/thio) | Base (sodium hydroxide), elevated temperatures | Substituted pyrrole derivatives |

Biology

The compound has garnered attention for its potential biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains and fungi. The mechanism may involve disrupting microbial cell membranes or interfering with metabolic pathways.

- Anticancer Properties : Research indicates that derivatives of this compound can inhibit the proliferation of cancer cell lines such as HCT-116 and SW-620. The mechanism involves interaction with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, leading to apoptosis in cancer cells .

Medicine

In medicinal chemistry, this compound is explored as a precursor for developing pharmaceutical compounds. Its ability to selectively inhibit enzymes like COX-2 over COX-1 positions it as a candidate for anti-inflammatory drug development.

Study on Anticancer Properties

A notable study evaluated the effects of various derivatives of this compound on colon cancer cell lines. Results indicated significant inhibition of cell growth at low concentrations (GI50 approximately ), showcasing its potential for targeted cancer therapies .

Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties related to this compound. It was found that treatment with related pyrrole compounds significantly reduced cytokine production (IL-6 and TNF-α) in human peripheral blood mononuclear cells (PBMCs), indicating potential therapeutic applications in inflammatory diseases.

Industrial Applications

In industrial settings, this compound is used in the production of advanced materials such as polymers and dyes. Its unique electronic properties make it suitable for applications in materials science.

Mécanisme D'action

The mechanism of action of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and molecular targets depend on the specific application and the biological system under investigation.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Key analogs are compared below based on substituent variations, biological activities, and synthesis methodologies.

Structural and Functional Differences

Key Observations:

- Substituent Position Matters : The 2,3-dichloro configuration (target compound) differs from 2,4-dichloro (SB216763) or 3,4-dichloro (RI-1), altering electronic effects and steric bulk. For example, SB216763’s 2,4-dichlorophenyl group enhances binding to GSK-3β, while RI-1’s morpholinyl substitution improves solubility .

- Biological Activity : Indole or morpholine additions (e.g., SB216763, RI-1) correlate with kinase inhibition, whereas simpler phenyl derivatives (e.g., fluoroimide) show pesticidal activity .

- Molecular Weight and Complexity : Higher molecular weight analogs (e.g., SB216763) often exhibit enhanced target specificity but reduced bioavailability compared to simpler derivatives.

Activité Biologique

1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Synthesis

The compound belongs to the pyrrole-2,5-dione family, characterized by a pyrrole ring with two carbonyl groups. The synthesis of this compound typically involves the reaction of 2,3-dichloromaleic anhydride with an appropriate amine under controlled conditions. Various methods have been explored for its synthesis, including microwave-assisted techniques that enhance yield and reduce reaction time .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth through mechanisms that may involve disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Activity

The compound has shown promise as an anticancer agent. Studies have indicated that derivatives of pyrrole-2,5-dione can inhibit the proliferation of cancer cell lines such as HCT-116 and SW-620. The mechanism appears to involve interaction with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, leading to apoptosis in cancer cells .

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes by forming stable complexes that block their active sites. For instance, it has been shown to selectively inhibit COX-2 over COX-1, which is relevant for anti-inflammatory applications .

- Cell Signaling Modulation : By interacting with growth factor receptors such as EGFR and VEGFR2, the compound can modulate signaling pathways involved in cell proliferation and survival .

Study on Anticancer Properties

A study evaluated the effects of various derivatives of 1H-pyrrole-2,5-dione on colon cancer cell lines. The results revealed that certain derivatives significantly inhibited cell growth at low concentrations (GI50 approximately ). This underscores the potential for developing targeted therapies based on this scaffold .

Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related pyrrole compounds. The compounds were tested for their ability to inhibit cytokine production in human peripheral blood mononuclear cells (PBMCs). Results indicated a significant reduction in IL-6 and TNF-α levels upon treatment with these compounds .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.